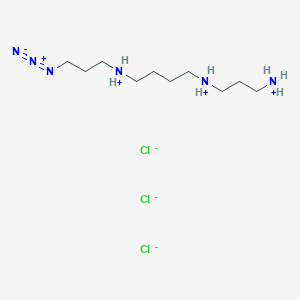

N1-Azido-spermine.3HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-Azido-spermineThis compound is primarily used in various scientific research applications due to its unique chemical properties and biological activities.

Mechanism of Action

Biochemical Pathways

N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are implicated in a range of biological processes. Spermidine, for instance, is produced by collective metabolic pathways of gut bacteria, bacteria-host co-metabolism, and by the host cells, including activated immune cells .

Biochemical Analysis

Biochemical Properties

N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are ubiquitous in living cells and are implicated in a range of biological processes. The induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine .

Cellular Effects

The induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine . The staining of SSAT was found specifically in the tumor tissue and not in the neighboring normal lung tissue .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that the induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine .

Metabolic Pathways

This compound is involved in the polyamine metabolic pathway . Spermidine/Spermine N1-Acetyltransferase (SSAT) regulates cellular polyamine content . Its acetylated products are either excreted from the cell or oxidized by acetylpolyamine oxidase .

Preparation Methods

The synthesis of N1-Azido-spermine.3HCl involves the introduction of an azido group into the spermine molecule. The synthetic route typically includes the following steps:

Protection of Amino Groups: The primary and secondary amino groups of spermine are selectively protected to prevent unwanted reactions.

Azidation: The protected spermine is then reacted with a suitable azidation reagent, such as sodium azide, under controlled conditions to introduce the azido group.

Deprotection: The protecting groups are removed to yield this compound.

Chemical Reactions Analysis

N1-Azido-spermine.3HCl undergoes various chemical reactions, including:

Substitution Reactions: The azido group can act as a nucleophile in substitution reactions, leading to the formation of amines.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Scientific Research Applications

N1-Azido-spermine.3HCl has a wide range of scientific research applications:

Polyamine Metabolism and Cellular Function: It is used to study the roles of polyamines in cell growth, proliferation, and differentiation.

Cancer Research: Due to its involvement in cellular proliferation, it is used in cancer studies to understand tumor growth mechanisms.

Epigenetic Regulation: It is used to study epigenetic modifications, particularly the inhibition of histone acetyltransferases and interaction with chromatin.

Neuroprotection and Aging: Research on polyamines has highlighted their role in neuroprotection and aging, making this compound valuable in studies related to neurodegenerative diseases.

Comparison with Similar Compounds

N1-Azido-spermine.3HCl is unique due to the presence of the azido group, which imparts distinct chemical reactivity. Similar compounds include:

Spermine: A polyamine involved in cellular metabolism and growth.

Spermidine: Another polyamine with roles in cellular function and aging.

N1, N12-Diacetylspermine: An acetylated derivative of spermine used in cancer research.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name |

3-azaniumylpropyl-[4-(3-azidopropylazaniumyl)butyl]azanium;trichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAIMCTWMSESMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[NH2+]CCCN=[N+]=[N-])C[NH2+]CCC[NH3+].[Cl-].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2581118.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)

![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2581120.png)

![5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide](/img/structure/B2581122.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/new.no-structure.jpg)

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581130.png)

![2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581133.png)